N(4)-Hexadecyl-1-arabinofuranosylcytosine
Overview
Description
N(4)-Hexadecyl-1-arabinofuranosylcytosine, also known as C16-ara-C, is a nucleoside analogue that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific investigations. In
Scientific Research Applications
N(4)-Hexadecyl-1-arabinofuranosylcytosine has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of a wide variety of cancer cells, including leukemia, breast cancer, and lung cancer cells. Additionally, this compound has been investigated for its potential use in viral infections, such as HIV and hepatitis B.
Mechanism of Action
The mechanism of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine involves its incorporation into DNA during replication. This incorporation results in the termination of DNA synthesis, ultimately leading to cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to DNA damage and ultimately cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N(4)-Hexadecyl-1-arabinofuranosylcytosine in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide variety of cancer cell lines, making it a useful tool for investigating the mechanisms of cancer growth and development. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, making it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for the study of N(4)-Hexadecyl-1-arabinofuranosylcytosine. One area of investigation is the development of more effective delivery methods for this compound. Additionally, researchers are exploring the use of this compound in combination with other anti-cancer agents, with the goal of increasing its potency and reducing toxicity. Finally, there is ongoing research into the mechanisms of action of this compound, with the goal of identifying new targets for cancer therapy.
properties
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMBYUZXIZENX-CAUSLRQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908376 | |
Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103426-87-5 | |
Record name | N(4)-Hexadecyl-1-arabinofuranosylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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